molecular formula C9H10N2S B188380 2-Mercapto-4,5,6-trimethylnicotinonitrile CAS No. 128917-84-0

2-Mercapto-4,5,6-trimethylnicotinonitrile

Cat. No.: B188380
CAS No.: 128917-84-0
M. Wt: 178.26 g/mol
InChI Key: PLYXVRVYCQKRHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Mercapto-4,5,6-trimethylnicotinonitrile involves several steps. One common synthetic route includes the reaction of 4,5,6-trimethyl-2-nitrobenzonitrile with hydrogen sulfide in the presence of a reducing agent . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-Mercapto-4,5,6-trimethylnicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

  • 2-Mercapto-4,5,6-trimethylnicotinonitrile serves as a crucial building block in the synthesis of heterocyclic compounds. Its thiol group allows it to participate in various chemical reactions, leading to the formation of diverse derivatives and complex molecules.

Coordination Chemistry

  • The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is essential for developing catalysts and materials with specific electronic and optical properties.

Reactivity Profiles

  • The compound can undergo oxidation to produce disulfides or sulfonic acids and reduction to generate amines. Substitution reactions can yield thioethers or thioesters, making it versatile in organic synthesis .

Biological Applications

Antioxidant Properties

  • Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and protects cells from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress .

Antimicrobial Activity

  • Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It inhibits bacterial enzymes essential for cell wall synthesis, showing potential as an antibacterial agent .

Anticancer Potential

  • Preliminary research suggests that this compound may disrupt cellular signaling pathways associated with cancer progression. It has shown promise in inhibiting the proliferation of cancer cells in vitro .

Medicinal Applications

Therapeutic Uses

  • The compound is being explored for its potential therapeutic applications in treating conditions such as cancer and infections. Its mechanism involves enzyme inhibition and modulation of signaling pathways related to cell growth and apoptosis .

Case Studies

  • A notable study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it valuable for synthesizing various organic compounds used in pharmaceuticals and agrochemicals .

Environmental Applications

  • The compound's ability to form complexes with heavy metals is being researched for its potential use in environmental remediation processes. It could help in detoxifying contaminated sites by facilitating the removal of toxic metals from soil and water .

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
ChemistryBuilding block for heterocyclesVersatile reactivity profiles
BiologyAntioxidant and antimicrobial activitiesSignificant protection against oxidative stress; effective against bacteria
MedicinePotential anticancer agentDose-dependent inhibition of cancer cell proliferation
IndustryIntermediate for specialty chemicalsValuable in pharmaceuticals and agrochemicals
EnvironmentalHeavy metal detoxificationPotential for soil and water remediation

Mechanism of Action

The mechanism of action of 2-Mercapto-4,5,6-trimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various biochemical reactions. Its mercapto group allows it to form covalent bonds with electrophilic centers in target molecules, leading to modifications in their structure and function . These interactions can affect cellular processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2-Mercapto-4,5,6-trimethylnicotinonitrile can be compared with other similar compounds, such as:

Biological Activity

2-Mercapto-4,5,6-trimethylnicotinonitrile (CAS No. 128917-84-0) is a sulfur-containing compound with notable biological activity. Its unique structure, characterized by a mercapto group and a nitrile moiety, positions it as a potential candidate for various pharmacological applications. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₀N₂S
  • Molecular Weight : 178.25 g/mol
  • Canonical SMILES : CC1=C(NC(=S)C(=C1C)C#N)C

This compound exhibits its biological effects primarily through its mercapto group, which acts as a nucleophile. This allows the compound to form covalent bonds with electrophilic centers in target biomolecules, leading to modifications that can alter their structure and function. The compound has been shown to interact with various enzymes and proteins, influencing metabolic pathways and cellular functions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The mercapto group in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar thiol functionalities have demonstrated effectiveness against various bacterial strains and fungi. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Fungi : Inhibitory activity observed against Candida albicans.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods. Results indicated significant inhibition at concentrations as low as 50 µg/mL against Escherichia coli and Candida species.

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxic effects, human cancer cell lines were treated with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential anticancer properties.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Comparison with Related Compounds

The biological activity of this compound can be compared to other mercapto-containing compounds:

CompoundAntimicrobial ActivityAntioxidant Activity
2-MercaptobenzothiazoleModerateHigh
2-Mercapto-4-methylthiazoleLowModerate
This compound SignificantSignificant

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Mercapto-4,5,6-trimethylnicotinonitrile in laboratory settings?

Methodological Answer:

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for higher exposure) based on workplace concentration .
  • Skin/Eye Protection : Wear full-body protective clothing and chemical-resistant gloves. In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical consultation .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) to avoid decomposition .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Thiolation of Pyridine Derivatives : React 4,5,6-trimethylnicotinonitrile with sulfurizing agents (e.g., P2S5) under inert conditions. Optimize reaction time and temperature to avoid over-sulfidation .
  • Phase Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) as a catalyst in alkaline conditions for thiol group introduction (similar to 2-mercaptopyridine synthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to confirm resonance assignments .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in <sup>1</sup>H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy to rule out impurities or degradation products .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., methylnicotinonitrile precursors) and adjust stoichiometry in real-time .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane for better solubility of intermediates, as demonstrated in chlorinated pyridine syntheses .
  • Catalyst Screening : Test alternative phase transfer catalysts (e.g., benzalkonium chloride) to enhance thiol group incorporation efficiency .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
  • pH-Dependent Stability : Dissolve in buffered solutions (pH 2–12) and analyze UV-Vis absorbance changes over 24 hours to identify hydrolytic degradation pathways .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and quantify impurities (detection limit: ~0.01%) .
  • Headspace GC-MS : Identify volatile byproducts (e.g., methyl nitriles) from incomplete synthesis or storage degradation .

Q. Data Contradiction Analysis

Q. How should conflicting toxicity data (e.g., carcinogenicity vs. non-carcinogenicity) for this compound be interpreted?

Methodological Answer:

  • Source Evaluation : Prioritize data from IARC, NTP, or ACGIH classifications over non-peer-reviewed sources .
  • Dose-Response Analysis : Conduct in vitro assays (e.g., Ames test for mutagenicity) at varying concentrations (0.1–100 µM) to clarify thresholds for toxicity .
  • Structural Analogues : Compare toxicity profiles with validated analogues (e.g., 2-mercaptobenzimidazole) to infer potential hazards .

Q. How can discrepancies in melting point data be resolved?

Methodological Answer:

  • Purification : Recrystallize the compound using ethanol/water mixtures to remove residual solvents or isomers .
  • Differential Scanning Calorimetry (DSC) : Measure melting points at controlled heating rates (5–10°C/min) to ensure accuracy .

Q. Experimental Design Considerations

Q. What controls are essential in biological assays involving this compound?

Methodological Answer:

  • Negative Controls : Use solvent-only (e.g., DMSO) and untreated cell lines to rule out vehicle toxicity .
  • Positive Controls : Include known thiol-modulating agents (e.g., N-acetylcysteine) to validate assay responsiveness .

Q. How should researchers design kinetic studies for reactions involving this compound?

Methodological Answer:

  • Pseudo-First-Order Conditions : Maintain excess reactant (≥10-fold) to simplify rate law determination .
  • In Situ Monitoring : Use stopped-flow UV-Vis spectroscopy to capture rapid thiol-disulfide exchange kinetics .

Properties

IUPAC Name

4,5,6-trimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYXVRVYCQKRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)C(=C1C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350603
Record name 2-Mercapto-4,5,6-trimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128917-84-0
Record name 2-Mercapto-4,5,6-trimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-4,5,6-trimethylnicotinonitrile
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